2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine

Catalog No.
S2878594
CAS No.
1157139-36-0
M.F
C7H11N3
M. Wt
137.186
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine

CAS Number

1157139-36-0

Product Name

2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine

IUPAC Name

2-(1-methylpyrazol-4-yl)cyclopropan-1-amine

Molecular Formula

C7H11N3

Molecular Weight

137.186

InChI

InChI=1S/C7H11N3/c1-10-4-5(3-9-10)6-2-7(6)8/h3-4,6-7H,2,8H2,1H3

InChI Key

GXFORHADAUJCPJ-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2CC2N

Solubility

not available

2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine is a chemical compound characterized by its unique structure, which consists of a cyclopropane ring bonded to a pyrazole moiety. The molecular formula for this compound is C7H11N3, and it has a molecular weight of approximately 135.18 g/mol . The compound features a nitrogen-containing heterocycle (pyrazole) that is known for its diverse biological activities and potential applications in medicinal chemistry.

Typical of amines and heterocycles. Key reactions include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing it to participate in substitution reactions with electrophiles.
  • Oxidation: The compound can be oxidized to form corresponding imines or other nitrogen-containing derivatives, depending on the conditions and reagents used.
  • Acylation: The amine functionality can undergo acylation reactions, forming amides that may exhibit different biological properties.

These reactions are facilitated by standard organic chemistry techniques, including the use of solvents like dichloromethane and reagents such as acyl chlorides or oxidizing agents .

The biological activity of 2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine is primarily linked to its interactions with various biological targets. Compounds containing pyrazole rings are known for their potential anti-inflammatory, analgesic, and anticancer properties. Studies suggest that derivatives of pyrazole can inhibit specific enzymes or receptors involved in disease processes, making them valuable in drug development .

The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine typically involves the following methods:

  • Cyclization Reactions: Starting from appropriate pyrazole precursors, cyclization can occur under basic conditions using cyclopropanones or related compounds.
  • Amine Formation: The introduction of the amine group often involves reductive amination processes where an aldehyde or ketone reacts with an amine under reducing conditions.
  • Use of Catalysts: Catalysts such as palladium on carbon may be employed to facilitate hydrogenation steps if required during the synthesis.

These methods allow for the efficient production of the compound while maintaining structural integrity and yield .

2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine has several applications:

  • Medicinal Chemistry: It serves as a scaffold for designing new drugs targeting various diseases due to its biological activity.
  • Material Science: The compound may be utilized in the development of new materials with specific properties derived from its unique structure.
  • Agrochemicals: Its derivatives could find applications in agriculture as pesticides or herbicides due to their potential bioactivity .

Interaction studies involving 2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine focus on its binding affinity to various biological targets, such as enzymes and receptors. These studies often employ techniques like:

  • Molecular Docking: To predict how the compound interacts with specific targets at the molecular level.
  • Enzyme Inhibition Assays: To evaluate the effectiveness of the compound in inhibiting enzyme activity related to disease pathways.

Such studies are crucial for understanding the therapeutic potential of this compound and guiding further drug development efforts .

Several compounds share structural similarities with 2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine. Notable examples include:

Compound NameMolecular FormulaUnique Features
1-(1-methyl-1H-pyrazol-4-yl)cyclopropanamineC7H12N3Contains a cyclopropane ring with different substituents
2-(1-isopropyl-1H-pyrazol-4-yl)cyclopropanamineC9H15N3Features an isopropyl group instead of methyl
N-(3-fluoro-4-(2-(1-methyl-pyrazol))phenyl)-N'-(pyridinyl)cyclopropane-dicarboxamideC13H15Cl2N3Contains additional functional groups that alter its reactivity

Compared to these compounds, 2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine is unique due to its specific combination of a cyclopropane ring and a methyl-substituted pyrazole, which may enhance its biological activity and selectivity against certain targets .

The exploration of cyclopropane derivatives began with August Freund’s 1881 synthesis of cyclopropane via intramolecular Wurtz reaction. Early applications focused on cyclopropane’s anesthetic properties, but its flammability and instability limited clinical use. The development of cyclopropane-amine hybrids emerged from efforts to stabilize the strained cyclopropane ring through nitrogen-containing functional groups. For instance, cyclopropanone derivatives, first synthesized via ketene-diazomethane reactions, demonstrated reactivity patterns that inspired later work on amine-functionalized analogs.

The integration of amines into cyclopropane frameworks gained traction in the mid-20th century with the discovery of donor-acceptor cyclopropanes (DACs), where electron-donating and withdrawing groups modulate ring-opening reactivity. This concept enabled synthetic routes to bicyclic amines, including bridged systems like bicyclo[2.2.2]octan-2-amines, which showed antiprotozoal activity. The target compound, 2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine, represents a modern iteration of these efforts, combining cyclopropane’s stereoelectronic properties with pyrazole’s aromatic stability.

Structural Significance of Pyrazole-Cyclopropane Hybrid Architectures

The molecular architecture of 2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine features two critical motifs:

  • Cyclopropane Ring: The 60° bond angles induce substantial ring strain (≈27.5 kcal/mol), enhancing reactivity for ring-opening or functionalization. The cyclopropane’s planar geometry (C–C bond length: 1.51–1.58 Å) allows conjugation with adjacent substituents.
  • Pyrazole Moiety: The vicinal nitrogen atoms in pyrazole contribute to aromaticity (6 π-electrons) and hydrogen-bonding capacity. Methyl substitution at N1 reduces metabolic oxidation risks while maintaining steric accessibility for intermolecular interactions.

Table 1: Key Structural Parameters

FeatureValue/DescriptionSource
Cyclopropane bond angle60°
Pyrazole N–N distance1.34 Å
TPSA (Topological PSA)43.84 Ų
LogP (Partition coefficient)0.23

The hybrid structure exhibits unique electronic effects: the pyrazole’s electron-withdrawing character polarizes the cyclopropane ring, facilitating nucleophilic attacks at the amine-bearing carbon. This synergy is critical for applications in catalysis and medicinal chemistry.

Current Research Landscape for Bicyclic Amine Compounds

Recent advances in bicyclic amine synthesis have focused on enantioselective methods and functionalization strategies:

Synthetic Methodologies

  • Copper-Catalyzed Hydroamination: Enantioselective addition of pyrazoles to cyclopropenes using bisphosphine ligands achieves >99:1 enantiomeric ratios. For example, Cu(CH$$3$$CN)$$4$$PF$$_6$$ with (R)-DTBM-Segphos yields N-cyclopropyl pyrazoles with 94% yield.
  • Silver-Mediated Fluorination: Cyclopropanone equivalents undergo ring-opening fluorination to generate β-fluoroamides, a strategy applicable to the target compound’s derivatives.
  • Post-Ugi Cascade Reactions: Catalyst-free intramolecular N2-arylation constructs pyrazole-pyrazine hybrids, demonstrating scalability to gram quantities.

Applications in Drug Discovery

Bicyclic amines are prioritized for their conformational rigidity and metabolic stability. The pyrazole-cyclopropane scaffold is explored in:

  • Kinase Inhibitors: Pyrazole’s capacity to occupy ATP-binding pockets complements cyclopropane’s role in enhancing membrane permeability.
  • Anticancer Agents: Compounds like 7h (IC$$_{50}$$ = 1.3 μM in HCT116 cells) leverage the hybrid scaffold for G2/M phase arrest.
  • Antimicrobials: Bicyclo[2.2.2]octan-2-amines show sub-micromolar activity against Plasmodium falciparum.

Table 2: Recent Synthetic Advances

MethodSubstrateYield (%)SelectivityReference
Cu-catalyzed hydroaminationCyclopropene + pyrazole94>99:1 er
Ag-mediated fluorinationCyclopropanone equivalent85β-fluoroamide >20:1
Post-Ugi cyclizationPyrazole-allene78Single diastereomer

XLogP3

-0.5

Dates

Modify: 2023-07-23

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